Purity Grade Differentiation: Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate vs. Vendor Benchmarks
Vendor-specified purity for methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate varies materially across suppliers. MolCore specifies NLT 98% purity with ISO quality system certification, positioning the product for pharmaceutical API intermediate applications . In contrast, AKSci, Bidepharm, and CymitQuimica list standard purity at 95% . This 3-percentage-point purity differential represents a quantifiable selection criterion for applications requiring higher-grade starting materials, particularly in late-stage pharmaceutical synthesis where impurity carry-through directly impacts final product quality and regulatory compliance burden.
| Evidence Dimension | Vendor-specified purity (minimum) |
|---|---|
| Target Compound Data | NLT 98% (MolCore) |
| Comparator Or Baseline | 95% (AKSci, Bidepharm, CymitQuimica) |
| Quantified Difference | +3 percentage points absolute purity; ~60% reduction in maximum allowable impurities (from 5% to 2%) |
| Conditions | Commercial vendor specifications as of 2026; MolCore specifies ISO-certified quality systems for pharmaceutical intermediate supply |
Why This Matters
Higher purity reduces impurity carry-through in multi-step syntheses and minimizes purification burden for pharmaceutical intermediates, directly impacting cost-per-usable-gram and regulatory documentation requirements.
